
4-(4-Piperidyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Piperidyl)butanenitrile” is a chemical compound with the molecular formula C9H16N2 . It is also known as N-Butyl-4-piperidin-4-yl-butyronitrile or 4-cyanobutyl-(4-piperidyl)amine.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-5,7-8H2 . This indicates that the molecule consists of 9 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 152.24 . The compound should be stored in a refrigerator .Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Mode of Action
It’s worth noting that piperidine derivatives have been found to display extensive effects against various disease conditions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions . For instance, they can undergo reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Piperidine derivatives have been found to display extensive effects against various disease conditions .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator , suggesting that temperature could be a significant environmental factor.
Análisis Bioquímico
Biochemical Properties
4-(4-Piperidyl)butanenitrile plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and, consequently, their function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. In various cell types, including neuronal and hepatic cells, this compound has been shown to alter the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound’s interaction with cytochrome P450 enzymes can inhibit their activity, leading to altered metabolism of substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been extensively studied to understand its pharmacological properties. Different dosages of the compound can lead to varying effects, with low doses generally being well-tolerated and higher doses potentially causing toxic effects. In rodent models, high doses of this compound have been associated with neurotoxicity and hepatotoxicity, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which in turn can affect cellular function and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and localization within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence various biochemical processes, including protein folding and energy metabolism .
Propiedades
IUPAC Name |
4-piperidin-4-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULFZHGRTNJEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

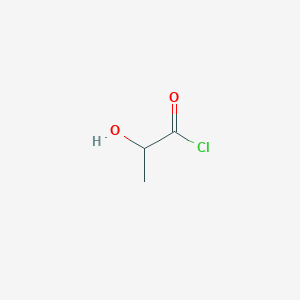

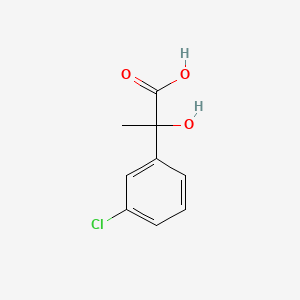
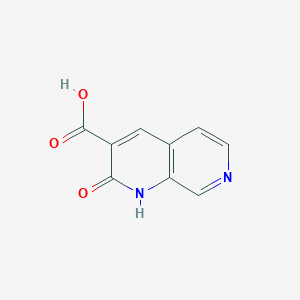
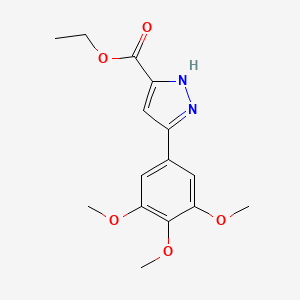
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

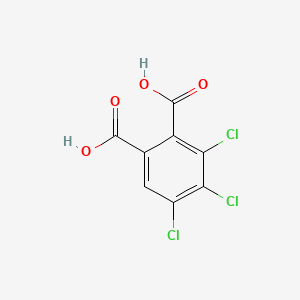
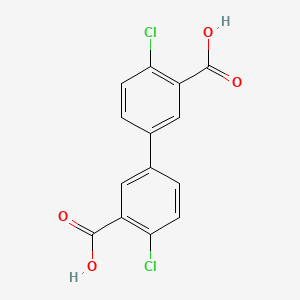

![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)


